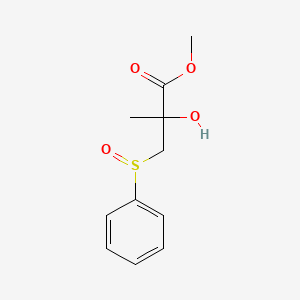
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate is an organic compound that features a benzenesulfinyl group attached to a hydroxy-methylpropanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate typically involves the reaction of benzenesulfinyl chloride with methyl 2-hydroxy-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various halides or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Methyl 3-(benzenesulfonyl)-2-hydroxy-2-methylpropanoate.
Reduction: Methyl 3-(benzenesulfanyl)-2-hydroxy-2-methylpropanoate.
Substitution: Depending on the substituent introduced, various derivatives can be formed.
科学的研究の応用
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. The benzenesulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy and ester groups may also play a role in its biological activity by facilitating interactions with other molecules.
類似化合物との比較
Similar Compounds
Methyl 3-(benzenesulfanyl)-2-hydroxy-2-methylpropanoate: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Methyl 3-(benzenesulfonyl)-2-hydroxy-2-methylpropanoate: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
Methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties compared to its sulfanyl and sulfonyl analogs
特性
CAS番号 |
100059-58-3 |
|---|---|
分子式 |
C11H14O4S |
分子量 |
242.29 g/mol |
IUPAC名 |
methyl 3-(benzenesulfinyl)-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C11H14O4S/c1-11(13,10(12)15-2)8-16(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
InChIキー |
QMWHQUSZIKKCKN-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)C1=CC=CC=C1)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorobenzyl)-N-[(1Z)-1-(naphthalen-2-yl)ethylidene]piperazin-1-amine](/img/structure/B14087642.png)

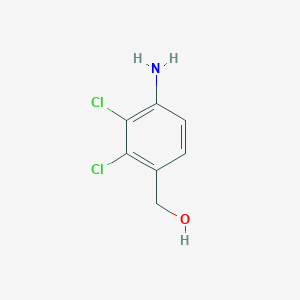
![7-[(2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid](/img/structure/B14087674.png)

![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)

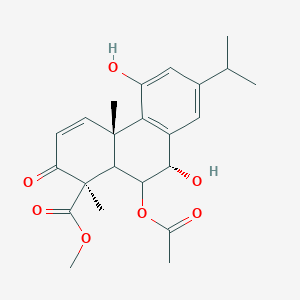
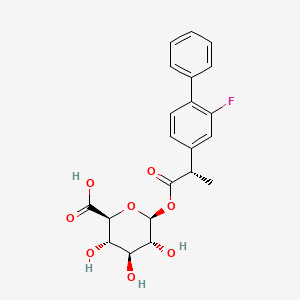
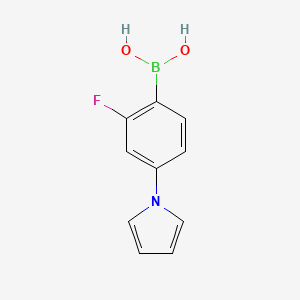
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
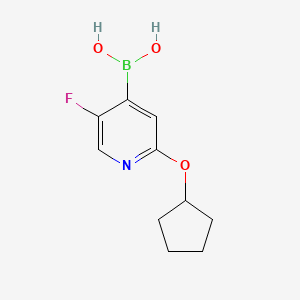
![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
